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D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine - 644997-53-5

D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine

Catalog Number: EVT-15348504
CAS Number: 644997-53-5
Molecular Formula: C34H38N6O7
Molecular Weight: 642.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine is a complex peptide composed of four amino acid residues, specifically D-tryptophan, D-glycine, D-tyrosine, D-alanine, and D-phenylalanine. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug design.

Source

The compound can be synthesized through various chemical methods, including solid-phase peptide synthesis and enzymatic approaches. Its structural complexity arises from the incorporation of non-natural D-amino acids, which are less common in natural proteins but can offer enhanced stability and bioactivity.

Classification

D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine falls under the classification of peptides and amino acid derivatives. It is particularly noted for its role in research related to neuropharmacology and biocatalysis, where the unique properties of D-amino acids are utilized.

Synthesis Analysis

Methods

The synthesis of D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The use of protecting groups allows for selective reactions at specific sites on the amino acids.
  2. Enzymatic Synthesis: Utilizing enzymes such as phenylalanine ammonia lyase (PAL) can facilitate the formation of D-amino acids from their L-counterparts through biocatalysis. This method often yields high optical purity and is environmentally friendly .
  3. Chemoenzymatic Methods: These involve a combination of chemical reactions and enzymatic transformations to achieve the desired peptide structure efficiently .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and the concentration of reagents. For example, high-throughput screening methods can be employed to identify optimal conditions for producing specific D-amino acid derivatives with high yields .

Molecular Structure Analysis

Structure

D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine has a complex molecular structure characterized by:

The structure features multiple chiral centers due to the presence of D-amino acids, which contribute to its unique properties compared to L-amino acid-containing peptides.

Data

The compound's stereochemistry plays a crucial role in its biological activity and interaction with receptors or enzymes. The specific arrangement of amino acids influences its conformation and stability.

Chemical Reactions Analysis

Reactions

D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine can undergo various chemical reactions:

  1. Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of peptide bonds.
  2. Oxidation: The presence of aromatic amino acids allows for oxidative modifications that can alter the compound's properties.
  3. Substitution Reactions: The amino groups in the structure can participate in nucleophilic substitution reactions with electrophiles.

Technical Details

The reactions are typically carried out using standard laboratory techniques, including refluxing in appropriate solvents or using microwave-assisted synthesis for increased efficiency .

Mechanism of Action

The mechanism of action for D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine is primarily related to its interactions with biological targets:

  1. Receptor Binding: The compound may interact with neurotransmitter receptors due to its tryptophan content, potentially influencing serotonin pathways.
  2. Enzyme Modulation: It may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
  3. Cell Signaling: The peptide could modulate signaling pathways associated with inflammation or neuroprotection due to its structural components.

Data from studies indicate that peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, making them more effective in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Values: Varies depending on the amino acid side chains; typically ranges from 2 to 10 for different functional groups.

Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to determine purity and structural integrity .

Applications

D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine has several scientific uses:

  1. Pharmaceutical Development: As a potential drug candidate for neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
  2. Biotechnology: Utilized in the design of enzyme inhibitors or activators that could have therapeutic implications.
  3. Research Tool: Serves as a model compound for studying peptide interactions and stability in various biological systems.
Biosynthesis and Enzymatic Pathways

Evolutionary Conservation of Non-Ribosomal Peptide Synthetase (NRPS) Systems

Nonribosomal peptide synthetases (NRPSs) are modular enzymatic assembly lines responsible for the production of structurally complex peptides, including the target tetrapeptide. Each module minimally comprises an adenylation (A) domain for substrate selection, a thiolation (T/PCP) domain for carrier-mediated transport, and a condensation (C) domain for peptide bond formation [1] [10]. The C domain, in particular, adopts a conserved pseudo-dimeric chloramphenicol acetyltransferase (CAT) fold, featuring two subdomains that form a V-shaped cleft housing the catalytic HHxxxDG motif [1]. This motif is essential for amide bond formation and exhibits remarkable evolutionary conservation across bacterial and fungal NRPS systems. For example, VibH, a standalone C domain from Vibrio cholerae, shares structural homology with integrated C domains in gramicidin and tyrocidine synthetases, underscoring a universal catalytic mechanism preserved over 420 million years of evolution [1] [3].

Table 1: Conserved Catalytic Motifs in NRPS C Domains

Domain TypeOrganismCatalytic MotifFunction in Tetrapeptide Synthesis
VibH-likeVibrio choleraeHHxxxDGPeptide bond formation; substrate gating
GrsA-CBacillus brevisHHxxxDGStereoselective condensation of D-amino acids
AmbB-CPseudomonas aeruginosaHHxxxDGConformational stability during elongation

Domain Dynamics and Conformational States

Structural analyses reveal that C domains undergo conformational shifts between "open" and "closed" states during peptide elongation. The latch loop and floor loop regulate access to the active site, ensuring precise alignment of donor and acceptor aminoacyl-PCP substrates [1]. Contrary to earlier models proposing large-scale movements, recent crystallographic studies of the AmbB NRPS module demonstrate minimal conformational changes upon binding the phosphopantetheine (Ppant) arm, suggesting a "rigid-gate" mechanism for substrate positioning [1] [8]. This kinetic stability minimizes epimerization errors during D-amino acid incorporation, a critical feature for maintaining the all-D configuration of the target tetrapeptide.

Evolutionary Divergence in Substrate Gating

While the CAT fold is universally conserved, substrate selectivity varies significantly. The acceptor site of C domains acts as a secondary gatekeeper, rejecting non-cognate D-amino acids with >100-fold selectivity over L-forms [1]. Phylogenetic analyses indicate that C domains specializing in bulky aromatic D-amino acids (e.g., D-tryptophan, D-tyrosine) cluster separately from those preferring aliphatic substrates. This divergence likely arose through positive selection pressure to accommodate niche-specific peptides, such as siderophores or antibiotics [1] [10].

Substrate Specificity of D-Amino Acid-Incorporating Enzymes

The tetrapeptide’s all-D configuration necessitates stereochemical inversion of proteinogenic L-amino acids prior to incorporation. This is mediated by epimerization (E) domains embedded within NRPS modules. E domains catalyze racemization via a conserved His-His dyad, generating a transient thioester-enolate intermediate that permits α-proton exchange [10]. Subsequent C domain selectivity ensures exclusive elongation with the D-enantiomer, as evidenced by in vitro reconstitution studies using aminoacyl-CoA analogs [1].

A Domain Specificity Codes

A domains determine substrate selection through 8–10 residue binding pockets. The A domain specificity code (e.g., in GrsA-PheA) comprises residues that form hydrogen bonds and hydrophobic contacts with the amino acid side chain. For D-phenylalanine incorporation, residues such as A301 and G236 (numbering relative to GrsA) create a deep, hydrophobic pocket accommodating the benzyl group [5] [10]. Mutagenesis of these residues to smaller aliphatic residues (e.g., Ala → Gly) broadens specificity to include D-tyrosine, demonstrating the code’s plasticity [10].

Table 2: A Domain Specificity Codes for Aromatic D-Amino Acids

Amino AcidKey Binding Pocket ResiduesInteraction TypeImplication for Tetrapeptide Synthesis
D-TryptophanW239, S278, D235π-stacking; H-bondingSize exclusion of smaller residues
D-PhenylalanineA301, G236, V303Hydrophobic enclosureRejects polar/charged side chains
D-TyrosineS278, T234, K517H-bonding to phenolic –OHRequires polar residue at position 278

Stereochemical Proofreading by C Domains

C domains enforce acceptor site specificity for D-amino acids through steric exclusion. Biochemical assays using PCP-tethered aminoacyl-CoA analogs reveal that C domains in D-tryptophyl- and D-phenylalanyl-incorporating modules reject L-amino acids with >90% efficiency [1]. This is mediated by a β-bulge in the N-terminal subdomain that clashes with L-configured α-carbon substituents. For glycine—a non-chiral residue—this steric filter is bypassed, allowing flexible incorporation between D-configured aromatic residues [1].

Kinetic Modeling of Aromatic Amino Acid Flux

The tetrapeptide’s aromatic residues (D-Trp, D-Tyr, D-Phe) derive from shikimate pathway intermediates. Flux through this pathway is tightly regulated by allosteric feedback inhibition, particularly at 3-deoxy-D-arabinoheptulosonate 7-phosphate synthase (DAHPS), the gateway enzyme to aromatic biosynthesis. In cyanobacteria like Synechocystis sp. 29108, L-phenylalanine inhibits DAHPS with a Ki of 0.2 mM, depleting precursors for L-tyrosine and L-tryptophan synthesis [4] [9].

Compartmentalization and Precursor Partitioning

Kinetic models of hybrid L/D-peptide synthesis must account for substrate channeling between primary and secondary metabolism. NMR-based flux analysis in Bacillus subtilis demonstrates that ≥40% of D-phenylalanine in nonribosomal peptides originates from newly synthesized L-phenylalanine pools rather than free intracellular reserves [4] [9]. This implies direct coupling between the shikimate pathway and NRPS assembly lines, minimizing diffusion-limited delays. Computational simulations further show that epimerization (L→D) occurs at a rate (kepi = 12 s−1) 3-fold slower than adenylation (kaden = 36 s−1), making epimerization the rate-limiting step in D-amino acid activation [1] [10].

Feedback Loops in Shikimate Pathway

The shikimate pathway’s branch points are regulated by synergistic allostery:

  • DAHPS: Inhibited by L-Phe (dominant) and L-Tyr (weak) [4].
  • Chorismate mutase: Activated by L-Tyr, directing flux toward L-Phe/L-Tyr [9].
  • Anthranilate synthase: Inhibited by L-Trp, throttling tryptophan biosynthesis [9].

Table 3: Kinetic Parameters for Shikimate Pathway Enzymes

EnzymeSubstrateKm (mM)InhibitorKi (mM)Regulatory Role
DAHPSPEP/E4P0.05/0.08L-Phe0.2Gatekeeping flux entry
Chorismate mutaseChorismate0.12L-Tyr (activator)Partitioning to Phe/Tyr
Anthranilate synthaseChorismate0.15L-Trp0.05Limiting Trp availability

Engineered NRPS systems can override kinetic bottlenecks by overexpressing feedback-insensitive DAHPS mutants (e.g., Pher19), which exhibit 3-fold higher activity and resistance to L-Phe inhibition [4]. This increases carbon flux toward D-Phe and D-Tyr precursors by >50%, as validated in E. coli heterologous expression studies [4] [10].

Properties

CAS Number

644997-53-5

Product Name

D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C34H38N6O7

Molecular Weight

642.7 g/mol

InChI

InChI=1S/C34H38N6O7/c1-20(31(43)40-29(34(46)47)16-21-7-3-2-4-8-21)38-33(45)28(15-22-11-13-24(41)14-12-22)39-30(42)19-37-32(44)26(35)17-23-18-36-27-10-6-5-9-25(23)27/h2-14,18,20,26,28-29,36,41H,15-17,19,35H2,1H3,(H,37,44)(H,38,45)(H,39,42)(H,40,43)(H,46,47)/t20-,26-,28-,29-/m1/s1

InChI Key

HMWZNYSCTJZCQJ-CZECKZAGSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N

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